Taltirelin hydrate was developed by Tanabe Seiyaku Co., Ltd. in Japan and has been approved for clinical use in that country. It falls under the category of peptide hormones and is classified as a thyrotropin-releasing hormone analog. This classification highlights its function in modulating hormonal activity within the hypothalamic-pituitary axis.
The synthesis of taltirelin hydrate involves several chemical reactions, including acylation, esterification, methylation, and hydrogenation. A notable method begins with L-asparagine as a starting material to produce an intermediate compound, S-1-methyl-4,5-dihydro-orotic acid. This intermediate is then coupled with histidyl-prolineamide derivatives to form taltirelin.
Taltirelin hydrate has a complex molecular structure characterized by its peptide backbone. The molecular formula is , with a molecular weight of approximately 406.63 g/mol. The structure includes various functional groups typical of peptide hormones, including amide bonds which are crucial for its biological activity.
This structural configuration contributes to its receptor binding affinity and biological function .
Taltirelin undergoes various chemical reactions that facilitate its synthesis and functionality:
These reactions are critical for both the production of taltirelin hydrate and its subsequent purification.
Taltirelin functions primarily as an agonist at thyrotropin-releasing hormone receptors, leading to increased intracellular calcium levels and stimulation of thyroid hormone release. The mechanism involves:
Taltirelin hydrate exhibits several notable physical and chemical properties:
These properties are essential for its formulation into pharmaceutical preparations.
Taltirelin hydrate has several significant applications in clinical settings:
Taltirelin hydrate (C₁₇H₃₁N₇O₉), marketed as Ceredist, was developed by Tanabe Seiyaku (now Mitsubishi Tanabe Pharma) and approved in Japan in 2000 for spinocerebellar degeneration and spinal muscular atrophy [5] [10]. It is classified as a synthetic thyrotropin-releasing hormone (TRH) analog with enhanced central nervous system (CNS) activity and reduced endocrine effects [1] [3]. Unlike endogenous TRH, taltirelin exhibits prolonged activity due to resistance to degradation by serum enzymes like thyroliberinase, allowing less frequent dosing [8]. It received orphan drug designation in Japan, underscoring its significance for rare neurodegenerative diseases [10].
Taltirelin's molecular structure (N-[[(4S)-Hexahydro-1-methyl-2,6-dioxo-4-pyrimidinyl]carbonyl]-L-histidyl-L-prolinamide) features key modifications that enhance stability:
Table 1: Structural Comparison of Taltirelin and TRH
Feature | Taltirelin Hydrate | Endogenous TRH |
---|---|---|
N-terminal group | 1-Methyl-4,5-dihydroorotyl | Pyroglutamyl |
Histidine modification | None | None |
C-terminal proline | Prolinamide | Prolinamide |
Enzymatic stability | High (resists thyroliberinase) | Low (rapidly degraded) |
Taltirelin exhibits distinct pharmacological advantages over TRH:
CAS No.: 1156-92-9
CAS No.: 802590-64-3
CAS No.: 19201-53-7
CAS No.: 102-94-3
CAS No.: 28593-90-0
CAS No.: 207740-41-8